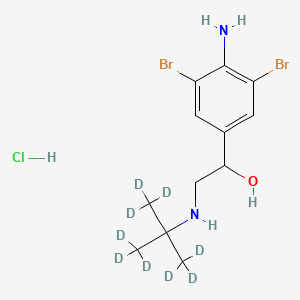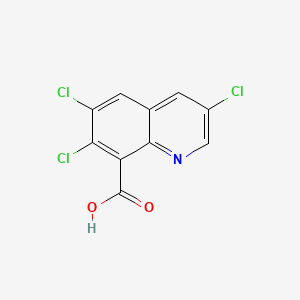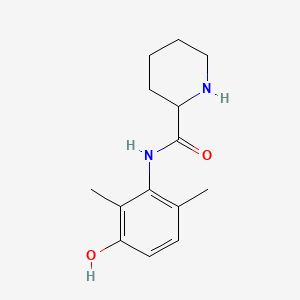
2-(2-Amino-5-bromobenzoyl)pyridine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-bromobenzoyl)pyridine-d4 is an organic compound with the molecular formula C12H9BrN2O. It is a derivative of pyridine and benzoyl, containing both an amino group and a bromine atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-(2-Amino-5-bromobenzoyl)pyridine-d4 has a wide range of applications in scientific research:
Biology: The compound is used in the preparation of various biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s a deuterated compound, which means it contains the heavy isotope of hydrogen, deuterium . Deuterated compounds are often used in drug design to modify the drug’s metabolic stability and pharmacokinetics.
Biochemical Pathways
As a biochemical used in proteomics research , it may be involved in various biochemical reactions and pathways.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.
Méthodes De Préparation
The synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine-d4 typically involves the reaction of 2-amino-5-bromobenzoic acid with pyridine under basic conditions to form an intermediate. This intermediate is then treated under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(2-Amino-5-bromobenzoyl)pyridine-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in substitution reactions, such as Suzuki and Sonogashira coupling reactions, where it reacts with organoboron compounds or alkynes in the presence of a palladium catalyst.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can also undergo condensation reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
2-(2-Amino-5-bromobenzoyl)pyridine-d4 is unique due to its combination of an amino group and a bromine atom on the benzoyl-pyridine structure. Similar compounds include:
2-Amino-5-bromopyridine: Lacks the benzoyl group but shares the amino and bromine functionalities.
2-Amino-5-bromobenzoic acid: Contains the amino and bromine groups but lacks the pyridine ring.
These similar compounds have different chemical properties and applications, highlighting the uniqueness of this compound in scientific research.
Propriétés
IUPAC Name |
(2-amino-5-bromophenyl)-(3,4,5,6-tetradeuteriopyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2/i1D,2D,3D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVZPFKJBLTYCC-VTBMLFEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(=O)C2=C(C=CC(=C2)Br)N)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













